Dalbergiphenol

Beschreibung

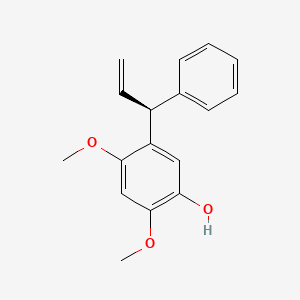

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4-dimethoxy-5-[(1S)-1-phenylprop-2-enyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-4-13(12-8-6-5-7-9-12)14-10-15(18)17(20-3)11-16(14)19-2/h4-11,13,18H,1H2,2-3H3/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLLCQEPKLKMZKP-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(C=C)C2=CC=CC=C2)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1[C@@H](C=C)C2=CC=CC=C2)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Natural Sources, Biosynthesis, and Extraction of Dalbergiphenol for Drug Discovery and Development

Abstract: Dalbergiphenol, a neoflavonoid with significant therapeutic potential, is a naturally occurring phenolic compound found predominantly within the plant kingdom. Its demonstrated pharmacological activities, including osteogenic and anti-inflammatory effects, have positioned it as a molecule of interest for researchers in drug development. This guide provides a comprehensive technical overview of Dalbergiphenol, detailing its primary natural sources, exploring its biosynthetic origins through the phenylpropanoid pathway, and outlining robust methodologies for its extraction and isolation from plant matrices. The content herein is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge required to harness this promising bioactive compound.

Part 1: Principal Natural Sources and Distribution

Dalbergiphenol is not ubiquitously distributed in nature; its presence is concentrated within a specific genus of plants, primarily in dense, woody tissues where secondary metabolites accumulate.

The Dalbergia Genus: A Rich Reservoir

The primary and most well-documented sources of Dalbergiphenol belong to the Dalbergia genus, a large group of trees, shrubs, and lianas in the pea family, Fabaceae.[1][2] These species are widely distributed throughout the tropical and subtropical regions of Central and South America, Africa, and Asia.[3]

Key species identified as significant sources include:

-

Dalbergia sissoo (Indian Rosewood): This species is a prominent and frequently cited source of Dalbergiphenol.[4][5] The compound is isolated specifically from the heartwood, which is the dense inner part of the tree stem.

-

Dalbergia odorifera (Fragrant Rosewood): Traditionally used in Chinese medicine for treating cardiovascular diseases and inflammation, the heartwood of D. odorifera is another confirmed source of Dalbergiphenol.[1][3]

-

Other Dalbergia Species: Phytochemical investigations have revealed the presence of various neoflavonoids, including Dalbergiphenol, across the genus, suggesting that other species may also serve as viable, albeit less studied, sources.[1][2]

Tissue-Specific Accumulation

The biosynthesis and storage of Dalbergiphenol are highly localized within the plant. The highest concentrations are consistently found in the following tissues:

-

Heartwood: This is the primary site of accumulation for Dalbergiphenol and other related phenolic compounds.[3][4][5] The heartwood's metabolic inactivity and natural durability are linked to the high concentration of these extractive compounds.

-

Knotwood: The dense, resinous wood found at the base of branches within the tree stem has also been identified as a source.[6] Knotwood is known to be exceptionally rich in polyphenols.

-

Stem Bark: While the heartwood is the most concentrated source, the stem bark of some Dalbergia species has also been shown to contain Dalbergiphenol.[7]

The following table summarizes the primary natural sources of Dalbergiphenol.

| Plant Species | Family | Primary Tissue Source | Geographical Distribution |

| Dalbergia sissoo | Fabaceae | Heartwood, Knotwood | Indian Subcontinent |

| Dalbergia odorifera | Fabaceae | Heartwood | China, Southeast Asia |

Part 2: The Biosynthetic Pathway of Dalbergiphenol

Dalbergiphenol, as a neoflavonoid, originates from the general phenylpropanoid pathway, a central route in the secondary metabolism of higher plants. This pathway converts the primary metabolite L-phenylalanine into a vast array of phenolic compounds. The biosynthesis relies on precursors from two major metabolic routes: the Shikimate Pathway and the Acetate-Malonate Pathway .[8]

The key stages are as follows:

-

Initiation via the Phenylpropanoid Pathway: The process begins with the deamination of L-phenylalanine to cinnamic acid , a reaction catalyzed by the crucial enzyme Phenylalanine Ammonia-Lyase (PAL).[9] Cinnamic acid is then hydroxylated by Cinnamate-4-Hydroxylase (C4H) to form p-coumaric acid.

-

Activation to Coenzyme A Ester: 4-Coumaroyl-CoA Ligase (4CL) activates p-coumaric acid into its high-energy thioester, p-Coumaroyl-CoA .[9]

-

Formation of the Chalcone Backbone: The first committed step in flavonoid biosynthesis involves the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA (derived from the acetate-malonate pathway). This reaction is catalyzed by Chalcone Synthase (CHS) and results in the formation of naringenin chalcone, the C15 scaffold for all flavonoids.[9]

-

Branching to Neoflavonoids: Unlike most flavonoids, which are structured as 2-phenyl-chroman-4-ones, neoflavonoids like Dalbergiphenol are 4-phenylcoumarins. This structural difference arises from a distinct biosynthetic branch point from the central phenylpropanoid or flavonoid pathway. While the precise enzymatic steps leading to the 4-phenylcoumarin core are a subject of ongoing research, it is understood to involve an alternative cyclization mechanism of the C15 intermediate.

The following diagram illustrates the foundational steps of the pathway leading to the flavonoid/neoflavonoid precursors.

Caption: Biosynthetic origin of Dalbergiphenol's core structure.

Part 3: A Validated Protocol for Extraction and Isolation

The extraction of Dalbergiphenol from its dense heartwood matrix requires a systematic and optimized approach to ensure high yield and purity. The lipophilic nature of the compound and the complex matrix necessitate a multi-step process.

The general workflow for isolating Dalbergiphenol is depicted below.

Caption: Standard experimental workflow for Dalbergiphenol isolation.

Step-by-Step Experimental Protocol

1. Sample Preparation and Milling:

-

Causality: Increasing the surface area of the woody matrix is critical for efficient solvent penetration and extraction of the target analyte.

-

Procedure:

-

Obtain heartwood from a verified Dalbergia species (e.g., D. sissoo).

-

Chip the wood into small pieces and air-dry or oven-dry at a low temperature (40-50°C) to reduce moisture content.

-

Grind the dried chips into a coarse powder (20-40 mesh) using a mechanical grinder.

-

2. Solvent Extraction:

-

Causality: The choice of solvent is determined by the polarity of Dalbergiphenol. Ethanol is effective for extracting a broad range of phenolic compounds and has been shown to yield extracts with high bioactivity from Dalbergia species.[10]

-

Procedure (Maceration):

-

Submerge the powdered heartwood in 95% ethanol (EtOH) in a 1:10 solid-to-solvent ratio (w/v).

-

Allow the mixture to macerate for 72 hours at room temperature with occasional agitation.

-

Filter the mixture through Whatman No. 1 filter paper.

-

Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 45°C to yield the crude ethanolic extract.

-

3. Purification via Chromatography:

-

Causality: The crude extract is a complex mixture. A multi-stage chromatographic approach is required to separate Dalbergiphenol from other related compounds based on differences in polarity.

-

Procedure:

-

Silica Gel Column Chromatography:

-

Adsorb the crude extract onto a small amount of silica gel.

-

Load the adsorbed sample onto a silica gel column (60-120 mesh) packed in hexane.

-

Elute the column with a stepwise gradient of hexane-ethyl acetate (e.g., 95:5, 90:10, 80:20, etc.), progressively increasing the polarity.

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Pool the fractions rich in Dalbergiphenol.

-

Purify the pooled fractions using a preparative HPLC system with a C18 column.

-

Use an isocratic or gradient mobile phase (e.g., methanol:water or acetonitrile:water) to achieve baseline separation.

-

Collect the peak corresponding to Dalbergiphenol.

-

-

4. Structural Verification:

-

Causality: The identity and purity of the isolated compound must be unequivocally confirmed.

-

Procedure:

-

Analyze the purified compound using Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) spectroscopy and Mass Spectrometry (MS).

-

Compare the resulting spectral data with published literature values for Dalbergiphenol to confirm its structure.

-

| Extraction Technique | Principle | Advantages | Disadvantages |

| Maceration | Soaking the plant material in a solvent for an extended period. | Simple, low cost, suitable for thermolabile compounds. | Time-consuming, may result in incomplete extraction. |

| Soxhlet Extraction | Continuous extraction with a refluxing solvent. | More efficient than maceration, requires less solvent over time. | Potential for thermal degradation of compounds. |

| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration. | Fast, efficient, reduced solvent consumption. | Requires specialized equipment. |

Part 4: Pharmacological Significance for Drug Development

Dalbergiphenol is not merely a phytochemical marker for the Dalbergia genus; it possesses a range of biological activities that make it a compelling candidate for therapeutic development.

-

Osteogenic and Anti-Osteoporotic Effects: Dalbergiphenol has been shown to act as a "bone savior" in preclinical models.[4][5] It effectively prevents bone loss in estrogen-deficient models of osteoporosis by promoting the activity of bone-forming cells (osteoblasts) and inhibiting the activity of bone-resorbing cells (osteoclasts).[4] This dual action makes it a promising lead for new osteoporosis treatments.

-

Anti-inflammatory Activity: The compound has demonstrated notable anti-inflammatory properties, which aligns with the traditional use of Dalbergia species for treating inflammatory conditions.[3]

-

Antioxidant Properties: Like many phenolic compounds, Dalbergiphenol exhibits significant antioxidant activity, enabling it to neutralize harmful free radicals and reduce oxidative stress, which is implicated in numerous chronic diseases.[6][7]

Conclusion

Dalbergiphenol stands out as a high-value natural product with significant therapeutic promise, particularly in the fields of bone health and inflammatory diseases. Its primary natural sources are confined to the heartwood of specific trees within the Dalbergia genus, such as D. sissoo and D. odorifera. Understanding its biosynthetic origins within the phenylpropanoid pathway provides a basis for future synthetic biology approaches, while well-established extraction and purification protocols allow for its efficient isolation for research and development. As the demand for novel, effective, and naturally derived therapeutic agents grows, Dalbergiphenol represents a compelling and scientifically validated starting point for drug discovery programs.

References

-

Le, T.H. et al. (2021). A Review on the Medicinal Plant Dalbergia odorifera Species: Phytochemistry and Biological Activity. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]

-

Bhat, F.A. et al. (2018). Neoflavonoid dalbergiphenol from heartwood of Dalbergia sissoo acts as bone savior in an estrogen withdrawal model for osteoporosis. Menopause. Available at: [Link]

- Al-Snafi, A.E. (2021). Chemical constituents and pharmacological effects of Dalbergia sissoo - A review. Journal of Pharmacy.

-

ResearchGate. (n.d.). Dalbergia sissoo Ethanolic Extract: A Natural Source of Antioxidant, Antibacterial, and Anticorrosive Agents. ResearchGate. Available at: [Link]

-

PubMed. (2025). Dalbergia sissoo Ethanolic Extract: A Natural Source of Antioxidant, Antibacterial, and Anticorrosive Agents. PubMed. Available at: [Link]

-

Ahmad, H. et al. (2018). Ethnomedicinal, phytochemical, and pharmacological profile of the genus Dalbergia L. (Fabaceae). Phytotherapy Research. Available at: [Link]

-

Sethi, S. et al. (2009). Chemistry and Biological Activities of the Genus Dalbergia. Pharmacognosy Reviews. Available at: [Link]

-

ResearchGate. (n.d.). Neoflavonoid dalbergiphenol from heartwood of Dalbergia sissoo acts as bone savior in an estrogen withdrawal model for osteoporosis. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Components of the extracts of the knot wood of Dalbergia Sissoo Linn. and their antioxidant activity. ResearchGate. Available at: [Link]

-

Natural Chemistry Research Group. (n.d.). General Phenolic Biosynthesis Pathways. University of Turku. Available at: [Link]

-

Semantic Scholar. (n.d.). Biosynthetic pathways and related genes regulation of bioactive ingredients in mulberry leaves. Semantic Scholar. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. phcogrev.com [phcogrev.com]

- 3. A Review on the Medicinal Plant Dalbergia odorifera Species: Phytochemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neoflavonoid dalbergiphenol from heartwood of Dalbergia sissoo acts as bone savior in an estrogen withdrawal model for osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. General Phenolic Biosynthesis Pathways | Natural Chemistry Research Group [naturalchemistry.utu.fi]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Dalbergia sissoo Ethanolic Extract: A Natural Source of Antioxidant, Antibacterial, and Anticorrosive Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Isolation of Dalbergiphenol from Dalbergia sissoo Heartwood

Executive Summary

Dalbergia sissoo Roxb., commonly known as Indian Rosewood or Shisham, is a tree highly valued not only for its timber but also for its rich phytochemical composition.[1] The heartwood, in particular, is a potent source of bioactive neoflavonoids, among which dalbergiphenol has emerged as a compound of significant therapeutic interest.[1][2] Notably, research has demonstrated its efficacy as a "bone savior" in preclinical models of osteoporosis, where it promotes bone formation and reduces bone loss without the estrogenic side effects associated with conventional therapies.[2][3] This guide provides a comprehensive, technically-grounded methodology for the isolation of dalbergiphenol from D. sissoo heartwood, intended for researchers, natural product chemists, and drug development professionals. We will move beyond a simple recitation of steps to explain the scientific rationale behind each phase of the process, from raw material preparation to the final chromatographic purification and structural verification. This document serves as a self-validating protocol, integrating field-proven insights to ensure reproducibility and high-purity yields.

Introduction: The Scientific and Therapeutic Context

Dalbergia sissoo: A Reservoir of Bioactive Compounds

Dalbergia sissoo is a deciduous tree belonging to the Fabaceae family, native to the Indian subcontinent. Traditionally, various parts of the plant have been used in Ayurvedic and folk medicine to treat a range of ailments, including skin diseases, blood disorders, and ulcers. Modern phytochemical investigations have revealed that the heartwood is particularly rich in phenolic compounds, including dalbergin, dalbergichromene, and several isoflavones and flavonoids.[4] These compounds are responsible for the wood's remarkable durability and resistance to decay, as well as its documented medicinal properties.[1][5]

Dalbergiphenol: A Promising Neoflavonoid for Bone Health

Dalbergiphenol is a neoflavonoid, a class of polyphenolic compounds distinguished by a 4-arylchroman skeleton. Its therapeutic potential came into sharp focus following studies that elucidated its potent anti-osteoporotic activity. In estrogen-deficient animal models, orally administered dalbergiphenol was shown to prevent bone loss, enhance bone biomechanical strength, and stimulate new bone formation.[2] Mechanistically, it upregulates the expression of key osteogenic genes (e.g., Runx2, Osterix) while downregulating markers of bone resorption.[2][3] This targeted action makes dalbergiphenol a highly attractive candidate for developing novel therapeutics for osteoporosis and other bone density disorders.

Rationale for a Dedicated Isolation Protocol

The translation of dalbergiphenol from a promising natural compound to a potential therapeutic agent hinges on the ability to isolate it in a pure, well-characterized form. The heartwood of D. sissoo contains a complex mixture of structurally related neoflavonoids.[1] An efficient and reproducible isolation strategy is therefore not merely a procedural necessity but the foundational step for:

-

Pharmacological Studies: Ensuring that observed biological activity is attributable solely to dalbergiphenol.

-

Mechanism of Action Studies: Providing pure material for molecular and cellular assays.

-

Preclinical and Clinical Development: Establishing a scalable process for producing Active Pharmaceutical Ingredient (API) grade material.

-

Reference Standard Development: Creating a certified standard for the quality control of herbal preparations containing D. sissoo.

This guide provides the technical framework to achieve these objectives.

Phase 1: Sourcing and Preparation of Raw Material

The quality and consistency of the final isolated compound begin with the raw material. Meticulous preparation is a non-negotiable prerequisite for a successful extraction and isolation campaign.

Sourcing and Authentication

It is critical to source heartwood from mature Dalbergia sissoo trees, properly identified by a qualified botanist. The heartwood is distinguishable from the sapwood by its darker, brownish color.[6] For research purposes, maintaining a voucher specimen is best practice for future reference and verification.

Step-by-Step Heartwood Preparation Protocol

This protocol is designed to maximize the surface area for extraction while preventing microbial degradation and preserving the integrity of the target phytochemicals.

-

Cleaning: Manually separate the heartwood from any adhering sapwood or bark. Wash the collected wood with water to remove soil, dust, and other extraneous materials.[6]

-

Causality: Surface contaminants can introduce impurities into the initial extract, complicating the subsequent purification process.

-

-

Chopping and Drying: Chop the cleaned heartwood into small pieces. Spread the pieces in a thin layer on clean trays and allow them to dry in the shade for 15-20 days.[6] Avoid direct sunlight, as UV radiation can degrade phenolic compounds.

-

Causality: Proper drying (to a moisture content of <10%) is crucial. It inhibits enzymatic and microbial degradation of phytochemicals and makes the material brittle enough for effective grinding. Shade-drying preserves thermolabile and photosensitive compounds like dalbergiphenol.

-

-

Pulverization: Once thoroughly dried, grind the heartwood pieces into a coarse powder (approximately 20-40 mesh size) using a mechanical grinder.[6]

-

Causality: Grinding increases the surface area of the plant material, allowing for more efficient penetration of the extraction solvent and a higher yield of the target compounds. A powder that is too fine can lead to packing issues in the extractor and hinder solvent percolation.

-

-

Storage: Store the dried powder in airtight, labeled containers in a cool, dark, and dry place until required for extraction.[6]

-

Causality: This prevents reabsorption of moisture and protects the powder from light and oxidation, ensuring the stability of the chemical constituents.

-

Phase 2: Solid-Liquid Extraction

The goal of this phase is to efficiently transfer the neoflavonoids, including dalbergiphenol, from the solid plant matrix into a liquid solvent, creating a crude extract.

Principles and Solvent Selection

Dalbergiphenol is a moderately polar phenolic compound. The choice of solvent is guided by the "like dissolves like" principle.

-

Methanol/Ethanol: These polar protic solvents are highly effective at dissolving phenols and flavonoids.[7] Methanol is often cited in the literature for the extraction of D. sissoo constituents and generally provides high yields.[6]

-

Hexane (for defatting): The heartwood contains non-polar substances like fats and waxes. A pre-extraction or "defatting" step with a non-polar solvent like hexane is a critical self-validating step. It removes these interfering substances, which can otherwise complicate chromatographic separation and reduce the purity of the final product.

Optimized Extraction Workflow Diagram

Sources

- 1. phcogrev.com [phcogrev.com]

- 2. Neoflavonoid dalbergiphenol from heartwood of Dalbergia sissoo acts as bone savior in an estrogen withdrawal model for osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. mdpi.com [mdpi.com]

- 6. chemijournal.com [chemijournal.com]

- 7. Dalbergia sissoo Ethanolic Extract: A Natural Source of Antioxidant, Antibacterial, and Anticorrosive Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Dalbergiphenol: A Neoflavonoid with Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Foreword

Dalbergiphenol, a naturally occurring neoflavonoid, has emerged as a molecule of significant interest within the scientific community, particularly for its potential applications in drug discovery and development. Isolated primarily from the heartwood of plant species belonging to the Dalbergia genus, such as Dalbergia sissoo and Dalbergia odorifera, this compound has demonstrated promising pharmacological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of Dalbergiphenol, offering a foundational resource for researchers exploring its therapeutic utility. By synthesizing available data on its structure, spectral characteristics, solubility, and stability, alongside detailed experimental protocols for its isolation, this document aims to facilitate further investigation and unlock the full potential of this intriguing natural product.

Molecular Structure and Identification

Dalbergiphenol is classified as a neoflavonoid, a class of polyphenolic compounds characterized by a 4-phenylchroman backbone.[1] Its formal chemical name is 2,4-dimethoxy-5-(1-phenylallyl)phenol .

Molecular Formula: C₁₇H₁₈O₃[2]

CAS Number: 52811-31-1[3]

The structural framework of Dalbergiphenol consists of a central phenolic ring substituted with two methoxy groups and a 1-phenylallyl side chain. This unique arrangement of functional groups is crucial to its chemical behavior and biological activity.

Table 1: Core Identifiers of Dalbergiphenol

| Identifier | Value | Source(s) |

| IUPAC Name | 2,4-dimethoxy-5-(1-phenylallyl)phenol | [2] |

| Molecular Formula | C₁₇H₁₈O₃ | [2] |

| Molecular Weight | 270.32 g/mol | [4] |

| CAS Number | 52811-31-1 | [3] |

Physicochemical Properties

Understanding the physicochemical properties of Dalbergiphenol is fundamental for its handling, formulation, and application in experimental settings.

Physical State and Appearance

While specific details on its appearance are not extensively documented in readily available literature, polyphenolic compounds isolated from natural sources are typically obtained as crystalline solids or amorphous powders.

Melting and Boiling Points

Precise, experimentally determined melting and boiling points for Dalbergiphenol are not consistently reported across scientific literature. This is common for many natural products where the focus is often on biological activity rather than extensive physical characterization.

Solubility Profile

The solubility of a compound is a critical parameter for its use in biological assays and for the development of potential drug delivery systems. As a polyphenol, Dalbergiphenol's solubility is influenced by the presence of both polar (hydroxyl) and non-polar (aromatic rings, methoxy groups, allyl chain) moieties.[5] Generally, polyphenols exhibit better solubility in organic solvents of intermediate polarity compared to water or non-polar solvents.[5]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and identification of natural products. The following sections outline the expected spectral data for Dalbergiphenol based on its known structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum of Dalbergiphenol is expected to show distinct signals corresponding to the aromatic protons on the two phenyl rings, the protons of the allyl group, the methoxy group protons, and the hydroxyl proton. The chemical shifts and coupling patterns of these protons provide valuable information for structural confirmation.[6]

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule, including the aromatic carbons, the carbons of the allyl side chain, and the methoxy carbons.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Dalbergiphenol is expected to exhibit characteristic absorption bands:

-

O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C-H Stretching (Aromatic and Aliphatic): Absorptions typically appear in the range of 2850-3100 cm⁻¹.

-

C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region are characteristic of the aromatic rings.

-

C-O Stretching (Ether and Phenol): Strong absorptions between 1000-1300 cm⁻¹ are expected for the methoxy and hydroxyl C-O bonds.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For Dalbergiphenol (molecular weight 270.32 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to this mass.[8] Fragmentation patterns would likely involve cleavage of the allyl side chain and loss of methoxy groups.

Chemical Properties and Stability

The chemical reactivity and stability of Dalbergiphenol are important considerations for its storage and experimental use.

Reactivity

The phenolic hydroxyl group is the most reactive site in the Dalbergiphenol molecule. It can undergo reactions typical of phenols, such as esterification and etherification. The double bond in the allyl group can also participate in addition reactions.

Stability

Phenolic compounds can be susceptible to degradation through oxidation, particularly when exposed to light, heat, and alkaline conditions.[9] Therefore, it is recommended to store Dalbergiphenol in a cool, dark, and inert environment to maintain its integrity.

Isolation from Natural Sources: A Methodological Overview

Dalbergiphenol is primarily obtained through extraction and chromatographic separation from the heartwood of Dalbergia species.[10][11] The following protocol provides a generalized workflow for its isolation.

Experimental Protocol: Isolation of Dalbergiphenol

Objective: To isolate Dalbergiphenol from the heartwood of Dalbergia sissoo.

Materials:

-

Dried and powdered heartwood of Dalbergia sissoo

-

Methanol (reagent grade)

-

Hexane (reagent grade)

-

Ethyl acetate (reagent grade)

-

Silica gel (for column chromatography)

-

Thin-layer chromatography (TLC) plates (silica gel coated)

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Extraction:

-

Macerate the powdered heartwood of Dalbergia sissoo with methanol at room temperature for 24-48 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.[11]

-

-

Solvent Partitioning:

-

Suspend the crude methanolic extract in water and perform successive liquid-liquid partitioning with solvents of increasing polarity, such as hexane, and ethyl acetate.

-

Dalbergiphenol, being moderately polar, is expected to be enriched in the ethyl acetate fraction.

-

-

Column Chromatography:

-

Subject the concentrated ethyl acetate fraction to column chromatography on silica gel.

-

Elute the column with a gradient of hexane and ethyl acetate, starting with a non-polar mixture and gradually increasing the polarity.

-

Collect fractions and monitor the separation using thin-layer chromatography (TLC).

-

-

Purification and Identification:

-

Combine fractions containing the compound of interest (as identified by TLC) and concentrate them.

-

Further purification can be achieved through repeated column chromatography or by using techniques like preparative HPLC.

-

Confirm the identity and purity of the isolated Dalbergiphenol using spectroscopic methods (NMR, MS, IR).

-

Biological Activity and Therapeutic Potential

The primary therapeutic potential of Dalbergiphenol that has been investigated is its role in bone health.

Osteogenic Activity

Research has shown that Dalbergiphenol can act as a "bone savior" in estrogen withdrawal models of osteoporosis.[10] Studies have demonstrated that it can prevent bone loss and improve bone strength, likely by promoting the activity of osteoblasts (bone-forming cells) and inhibiting the activity of osteoclasts (bone-resorbing cells).[10] This makes Dalbergiphenol a promising candidate for the development of new treatments for osteoporosis.

Other Potential Activities

As a phenolic compound, Dalbergiphenol may also possess antioxidant and anti-inflammatory properties, which are common among this class of natural products.[12] However, further research is needed to fully elucidate these and other potential biological activities.

Conclusion and Future Directions

Dalbergiphenol stands out as a neoflavonoid with significant therapeutic promise, particularly in the field of bone health. Its unique chemical structure underpins its biological activity and presents opportunities for further chemical modification to enhance its potency and pharmacokinetic properties. This technical guide has consolidated the current knowledge on the physical and chemical properties of Dalbergiphenol, providing a valuable resource for the scientific community. Future research should focus on obtaining more precise physicochemical data, elucidating detailed mechanisms of action for its various biological activities, and exploring synthetic routes to produce Dalbergiphenol and its analogs for further preclinical and clinical development.

References

-

Gautam, J., Kumar, P., Kushwaha, P., Khedgikar, V., Choudhary, D., Singh, D., Maurya, R., & Trivedi, R. (2015). Neoflavonoid dalbergiphenol from heartwood of Dalbergia sissoo acts as bone savior in an estrogen withdrawal model for osteoporosis. Menopause (New York, N.Y.), 22(11), 1246–1255. [Link]

- Al-Khateeb, E. (2020). Chemical constituents and pharmacological effects of Dalbergia sissoo -A review. International Journal of Green Pharmacy, 14(3).

- Johnson, M., Saste, G., & Shabrish, S. (2024). Dalbergia sissoo Roxb. ex-DC. - A Monograph. Pharmacognosy Reviews, 18(36).

-

Tran, T. H., Nguyen, T. H., & Le, T. H. (2018). A Review on the Medicinal Plant Dalbergia odorifera Species: Phytochemistry and Biological Activity. Evidence-based complementary and alternative medicine : eCAM, 2018, 7583675. [Link]

-

Yin, S., Wang, Y., Wang, Y., & Chen, S. (2022). Insights into Variations in Chemical Profiles and Antioxidant Properties Among Different Parts of Dalbergia odorifera. Molecules (Basel, Switzerland), 27(19), 6296. [Link]

- Nguyen, H. T., Le, T. H., & Do, T. H. (2019). The 1 H-and 13 C-NMR data for compounds 1 and 2 in DMSO-d 6.

- Baburin, I. A., & Solovyev, P. A. (2018). Components of the extracts of the knot wood of Dalbergia Sissoo Linn. and their antioxidant activity.

- Choudhary, M. I., & Singh, S. (2017). Isolation and characterization of chemical constituents from Dalbergia sissoo Roxb. Stem. International Journal of Chemical Studies, 5(5), 1504-1508.

- Rani, A., & Sharma, A. (2021). Fourier‐transform infrared (FTIR) spectra of ethanolic leaf extract of D. sissoo.

- Spagnol, C., Campos, J. F., & de Oliveira, E. B. (2012). Polyphenols are often most soluble in organic solvents less polar than water.

-

Farhoosh, R., & Nyström, L. (2018). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. Foods (Basel, Switzerland), 7(3), 27. [Link]

-

PubChem. (n.d.). Dalbergioidin. Retrieved January 27, 2026, from [Link]

- Maurya, R., & Kumar, P. (2017). Design and synthesis of dalbergin analogues and evaluation of anti-osteoporotic activity.

- Muiva-Mutisya, L. M., Atilaw, Y., Heydenreich, M., Koch, A., & Akala, H. M. (2019). Antimicrobial Dihydroflavonols and Isoflavans Isolated from the Root Bark of Dalbergia gloveri.

-

Wikipedia contributors. (2023, December 29). Neoflavonoid. In Wikipedia, The Free Encyclopedia. Retrieved January 27, 2026, from [Link]

-

PubChem. (n.d.). Dalbergione. Retrieved January 27, 2026, from [Link]

-

PubChem. (n.d.). CID 5381226. Retrieved January 27, 2026, from [Link]

-

PubChem. (n.d.). CID 6001017. Retrieved January 27, 2026, from [Link]

-

PubChem. (n.d.). CID 8955. Retrieved January 27, 2026, from [Link]

-

de Souza, T. M., & de Souza, A. C. (2014). Characterization and Quantification of the Compounds of the Ethanolic Extract from Caesalpinia ferrea Stem Bark and Evaluation of Their Mutagenic Activity. Molecules (Basel, Switzerland), 19(10), 16037–16057. [Link]

- Saha, S., Shilpi, J. A., & Mondal, H. (2013). Ethnomedicinal, phytochemical, and pharmacological profile of the genus Dalbergia L. (Fabaceae).

-

Liu, H., Chen, Y., & Hu, Y. (2023). Three novel dalbergiphenol hybrids from the heartwood of Dalbergia cochinchinensis. Fitoterapia, 170, 105663. [Link]

- Chaddha, V., & Gupta, R. (2025). Preliminary phytochemical screening, FT-IR, and HPTLC analysis, and antioxidant, antimicrobial activities of methanolic extracts of Dalbergia sisso leaves. Journal of Applied Pharmaceutical Research, 13(4), 53-62.

- Kim, J. S., & Kim, J. C. (2018). Cytotoxic Neoflavonoids and Chalcones from the Heartwood of Dalbergia melanoxylon.

- Landucci, L. L., & Zinkel, D. F. (1991). The 1H and 13C NMR Spectra of the Abietadienoic Resin Acids.

- Kim, D. H., & Lee, K. T. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King &. PharmacologyOnLine, 3, 268-276.

-

Sporu, M. A., & Dodi, G. (2022). Chemical Structure, Sources and Role of Bioactive Flavonoids in Cancer Prevention: A Review. Plants (Basel, Switzerland), 11(9), 1117. [Link]

-

Zhang, X., Liu, Y., Meng, X., & Chen, L. (2021). Neoflavonoids from the heartwood of Dalbergia melanoxylon. Natural product research, 35(23), 5158–5164. [Link]

- Zhang, T., Zhang, Y., & Wang, Q. (2022). Software Assisted Multi-Tiered Mass Spectrometry Identification of Compounds in Traditional Chinese Medicine: Dalbergia odorifera as an Example. Semantic Scholar.

-

Wang, Y., Li, X., & Wang, Y. (2020). Analysis of Flavonoids in Dalbergia odorifera by Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry. Molecules (Basel, Switzerland), 25(2), 389. [Link]

-

Ngouta, O., Mpondo, E. M., & Meva, F. E. (2018). Semisynthesis of Derivatives of Oleanolic Acid from Syzygium aromaticum and Their Antinociceptive and Anti-Inflammatory Properties. Evidence-based complementary and alternative medicine : eCAM, 2018, 4291893. [Link]

- Wollenweber, E. (2016). Neoflavonoids.

- Kumar, P., Kushwaha, P., Khedgikar, V., & Maurya, R. (2014). A neoflavonoid dalsissooal isolated from heartwood of Dalbergia sissoo Roxb. has bone forming effects in mice model for osteoporosis. PubMed, 27705462.

- Chen, Y. C., & Lee, C. K. (2010). Perplexing Polyphenolics: The Isolations, Syntheses, Reappraisals, and Bioactivities of Flavonoids, Isoflavonoids, and Neoflavonoids from 2016 to 2022.

- Boger, D. L. (2018). Divergent synthesis of Thapsigargin analogs.

Sources

- 1. greenpharmacy.info [greenpharmacy.info]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. (+)-Dalbergiphenol | TargetMol [targetmol.com]

- 5. Three novel dalbergiphenol hybrids from the heartwood of Dalbergia cochinchinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neoflavonoid dalbergiphenol from heartwood of Dalbergia sissoo acts as bone savior in an estrogen withdrawal model for osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemijournal.com [chemijournal.com]

- 12. A Review on the Medicinal Plant Dalbergia odorifera Species: Phytochemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

Dalbergiphenol: A Neoflavonoid with Therapeutic Promise - A Technical Guide for Researchers

Introduction: Unveiling the Potential of Dalbergiphenol

Dalbergiphenol, a neoflavonoid predominantly isolated from the heartwood of plant species belonging to the Dalbergia genus, such as Dalbergia sissoo and Dalbergia odorifera, is emerging as a compound of significant interest in the pharmaceutical and scientific communities.[1][2][3] Belonging to the broader class of polyphenols, Dalbergiphenol is part of a family of secondary metabolites known for their diverse biological activities.[4][5] Traditionally, extracts from Dalbergia species have been utilized in various systems of medicine for treating a range of ailments, including cardiovascular diseases, inflammation, and bone disorders.[2][6][7] This guide provides an in-depth technical overview of Dalbergiphenol, focusing on its therapeutic potential, mechanisms of action, and the experimental methodologies required for its investigation.

Physicochemical Properties and Isolation

Dalbergiphenol is characterized by a 4-phenylcoumarin carbon skeleton.[1] Its isolation from natural sources typically involves solvent extraction of the plant material, followed by chromatographic purification techniques.

Protocol 1: General Isolation and Purification of Dalbergiphenol

This protocol outlines a general methodology for the extraction and isolation of Dalbergiphenol from Dalbergia sissoo heartwood.

1. Extraction:

- Air-dry and powder the heartwood of Dalbergia sissoo.

- Perform Soxhlet extraction with methanol for approximately 30-48 hours.[8]

- Concentrate the methanolic extract under reduced pressure to yield a crude residue.

2. Fractionation:

- Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. Dalbergiphenol is expected to be enriched in the less polar fractions.

3. Chromatographic Purification:

- Subject the Dalbergiphenol-rich fraction to column chromatography over silica gel.

- Elute the column with a gradient of hexane and ethyl acetate.

- Monitor the collected fractions by thin-layer chromatography (TLC) and pool the fractions containing the compound of interest.

- Further purification can be achieved using preparative high-performance liquid chromatography (HPLC) with a C18 column.[9]

4. Characterization:

- The structure of the isolated Dalbergiphenol should be confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.[8]

Therapeutic Potential and Mechanisms of Action

Current research points to several promising therapeutic applications for Dalbergiphenol, with the most substantial evidence in the field of bone health. Other areas of interest include its anti-inflammatory, antioxidant, and neuroprotective effects.

Osteoprotective Effects: A Promising Agent Against Osteoporosis

The most well-documented therapeutic potential of Dalbergiphenol lies in its ability to mitigate bone loss, particularly in the context of estrogen deficiency-induced osteoporosis.[1][3][7]

Mechanism of Action:

Dalbergiphenol appears to exert its osteoprotective effects through a dual mechanism: stimulating bone formation (osteoblastogenesis) and inhibiting bone resorption (osteoclastogenesis).[1][3] This is achieved by modulating key signaling pathways involved in bone remodeling.

-

Stimulation of Osteoblastogenesis: Dalbergiphenol has been shown to increase the mRNA expression of crucial osteogenic transcription factors, including Runt-related transcription factor 2 (Runx2) and osterix.[1][3] It also enhances the expression of collagen type I, a primary component of the bone matrix.[1][3]

-

Inhibition of Osteoclastogenesis: The compound decreases the expression of tartrate-resistant acid phosphatase (TRAP), a key marker of osteoclasts.[1][3] Furthermore, it favorably modulates the ratio of osteoprotegerin (OPG) to receptor activator of nuclear factor-κB ligand (RANKL), which is critical for controlling osteoclast differentiation and activation.[1][3]

Caption: Proposed mechanism of Dalbergiphenol's osteoprotective action.

Experimental Validation: In Vivo Model of Osteoporosis

The ovariectomized (OVX) rodent model is a standard preclinical model for postmenopausal osteoporosis.

Protocol 2: Ovariectomized Mouse Model for Osteoporosis Evaluation

1. Animal Model:

- Use adult female BALB/c mice.[1][3]

- Divide the animals into the following groups: Sham-operated, OVX + vehicle, OVX + Dalbergiphenol (e.g., 1 and 5 mg/kg/day, oral gavage), and OVX + 17β-estradiol (positive control).[1][3]

- The treatment duration is typically 6 weeks.[1][3]

2. Efficacy Assessment:

- Bone Microarchitecture: Analyze femoral and vertebral trabecular bone volume using micro-computed tomography (µCT).

- Biomechanical Strength: Measure bone strength parameters (e.g., maximum load, stiffness) of the femur and vertebrae using a three-point bending test.

- Bone Formation Rate: Perform double calcein labeling to determine the mineral apposition rate and bone formation rate.

- Gene Expression Analysis: Isolate RNA from the femur and perform quantitative real-time PCR (qRT-PCR) to measure the expression of osteogenic (Runx2, osterix, Collagen I) and osteoclastic (TRAP, RANKL, OPG) markers.[1][3]

Table 1: Expected Outcomes in OVX Mice Treated with Dalbergiphenol

| Parameter | OVX + Vehicle | OVX + Dalbergiphenol |

| Trabecular Bone Volume | Decreased | Increased |

| Biomechanical Strength | Decreased | Increased |

| Bone Formation Rate | Decreased | Increased |

| Runx2, Osterix, Collagen I mRNA | Decreased | Increased |

| TRAP mRNA, RANKL/OPG Ratio | Increased | Decreased |

Anti-inflammatory Activity

Extracts of Dalbergia species have demonstrated significant anti-inflammatory properties, which can be attributed to their flavonoid content, including Dalbergiphenol.[10][11][12]

Mechanism of Action:

The anti-inflammatory effects of Dalbergiphenol are likely mediated through:

-

Membrane Stabilization: Inhibition of hypotonicity-induced hemolysis of human red blood cells (HRBC), suggesting stabilization of lysosomal membranes.[10][12]

-

Inhibition of Protein Denaturation: Prevention of thermally induced protein denaturation, which is implicated in the pathogenesis of inflammatory diseases like arthritis.[10][12]

-

Modulation of Inflammatory Mediators: Potential inhibition of pro-inflammatory cytokines (e.g., TNF-α) and enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX).[12][13]

Experimental Validation: In Vitro and In Vivo Anti-inflammatory Assays

A combination of in vitro and in vivo models is recommended to comprehensively evaluate the anti-inflammatory potential of Dalbergiphenol.

Protocol 3: In Vitro Anti-inflammatory Assays

-

HRBC Membrane Stabilization Assay:

-

Prepare a 10% v/v suspension of human red blood cells in isotonic buffer.

-

Incubate the HRBC suspension with various concentrations of Dalbergiphenol and a hypotonic solution.

-

Centrifuge and measure the absorbance of the supernatant (hemoglobin release) at 560 nm.

-

Calculate the percentage of membrane stabilization relative to a control.[10]

-

-

Protein Denaturation Inhibition Assay:

-

Use bovine serum albumin (BSA) as the protein source.

-

Incubate a solution of BSA with different concentrations of Dalbergiphenol and induce denaturation by heating.

-

Measure the turbidity of the solution spectrophotometrically at 660 nm.

-

Calculate the percentage inhibition of protein denaturation.[12]

-

Protocol 4: In Vivo Cotton Pellet Granuloma Model

This model assesses the effect of a compound on the proliferative phase of inflammation.

-

Implant sterilized cotton pellets subcutaneously in the axilla of rats.[12]

-

Administer Dalbergiphenol or a vehicle orally for a specified period (e.g., 7 days).

-

On the final day, dissect the granulomas, dry them, and weigh them.

-

A reduction in the dry weight of the granuloma indicates anti-inflammatory activity.[12]

Antioxidant and Neuroprotective Potential

As a phenolic compound, Dalbergiphenol is expected to possess antioxidant properties, which are fundamental to its potential neuroprotective effects.[6][14][15][16] Oxidative stress and neuroinflammation are key pathological features of neurodegenerative diseases.[17][18][19]

Mechanism of Action:

-

Radical Scavenging: Direct scavenging of free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[6][20]

-

Modulation of Endogenous Antioxidant Enzymes: Upregulation of cellular antioxidant enzymes like catalase and glutathione.[17]

-

Reduction of Oxidative Damage: Decrease in markers of oxidative stress, such as malondialdehyde (MDA) and nitrite levels.[17]

-

Anti-neuroinflammatory Effects: Attenuation of neuroinflammatory markers in the brain.[17]

Caption: Experimental workflow for evaluating the neuroprotective potential of Dalbergiphenol.

Experimental Validation: Antioxidant and Neuroprotective Assays

Protocol 5: In Vitro Antioxidant Capacity

-

DPPH Radical Scavenging Assay:

-

Prepare a methanolic solution of DPPH.

-

Mix the DPPH solution with various concentrations of Dalbergiphenol.

-

Incubate in the dark and measure the decrease in absorbance at 517 nm.

-

Calculate the scavenging activity and the IC50 value.[6]

-

Protocol 6: In Vivo Neuroprotection Model (Amyloid-β Induced)

-

Administer Dalbergiphenol orally to rats for a pre-treatment period (e.g., 2 weeks).[17]

-

Induce neurotoxicity by intracerebroventricular (ICV) injection of amyloid-β (1-42).[17]

-

Assess cognitive function using behavioral tests like the Morris water maze.[17]

-

After the behavioral assessment, sacrifice the animals and collect brain tissue (hippocampus).

-

Perform biochemical analysis to measure levels of MDA, glutathione, and catalase activity.

-

Analyze the levels of neuroinflammatory markers.[17]

Future Directions and Conclusion

Dalbergiphenol presents a compelling profile as a potential therapeutic agent, particularly for osteoporosis. Its anti-inflammatory, antioxidant, and neuroprotective properties also warrant further investigation. Future research should focus on:

-

Pharmacokinetic and Bioavailability Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of Dalbergiphenol.

-

Target Identification and Pathway Elucidation: To precisely identify the molecular targets and further delineate the signaling pathways modulated by Dalbergiphenol.

-

Safety and Toxicity Profiling: Comprehensive toxicological studies are essential before any clinical consideration.

-

Synergistic Effects: Investigating the potential synergistic effects of Dalbergiphenol with other natural compounds or existing drugs.

References

-

Gautam, J., Kumar, P., Kushwaha, P., Khedgikar, V., Choudhary, D., Singh, D., Maurya, R., & Trivedi, R. (2016). Neoflavonoid dalbergiphenol from heartwood of Dalbergia sissoo acts as bone savior in an estrogen withdrawal model for osteoporosis. Menopause, 23(1), 90-99. [Link]

-

Le, T. H., Pham, T. N. Q., & Nguyen, T. H. (2019). A Review on the Medicinal Plant Dalbergia odorifera Species: Phytochemistry and Biological Activity. Evidence-Based Complementary and Alternative Medicine, 2019, 8392872. [Link]

-

Gautam, J., Kumar, P., Kushwaha, P., Khedgikar, V., Choudhary, D., Singh, D., Maurya, R., & Trivedi, R. (2015). Neoflavonoid dalbergiphenol from heartwood of Dalbergia sissoo acts as bone savior in an estrogen withdrawal model for osteoporosis. Menopause, 22(10), 1121-1131. [Link]

-

Kumar, R., Devi, S., & Kumar, D. (2025). Dalbergia sissoo Ethanolic Extract: A Natural Source of Antioxidant, Antibacterial, and Anticorrosive Agents. Chemistry & Biodiversity, e202500602. [Link]

-

Al-Snafi, A. E. (2018). Chemical constituents and pharmacological effects of Dalbergia sissoo - A review. Indo American Journal of Pharmaceutical Sciences, 5(3), 1746-1754. [Link]

-

Saha, S., Shilpi, J. A., Mondal, H., Hossain, F., Anisuzzman, M., Hasan, M. M., & Cordell, G. A. (2013). In Vivo and In Vitro Evaluation of Pharmacological Potentials of Secondary Bioactive Metabolites of Dalbergia candenatensis Leaves. Evidence-Based Complementary and Alternative Medicine, 2013, 283173. [Link]

-

Sarg, T., El-Domiaty, M., Ateya, A., & Abdel-Aal, E. (2011). Anti-Inflammatory Activity of Ethanolic Leaf Extract of Dalbergia Sissoo In Vitro and In Vivo. Journal of Life Sciences, 5(11). [Link]

-

Hajare, S. W., Chandra, S., Tandan, S. K., Sarma, J., & Lal, J. (2000). Anti-Inflammatory activity of ethanolic Extract of dalbergia sissoo (Roxb.) bark. Indian Journal of Pharmacology, 32, 357-360. [Link]

-

Nirmal, S. A., Pal, S. C., Mandal, S. C., & Patil, A. N. (2017). Anti-inflammatory activity of ethanolic leaf extract of dalbergia sissoo in vitro and in vivo. Oriental Pharmacy and Experimental Medicine, 17(2), 121-127. [Link]

-

Al-Snafi, A. E. (2018). Chemical constituents and pharmacological effects of Dalbergia sissoo - A review. IOSR Journal of Pharmacy, 8(3), 63-77. [Link]

-

Nageshwar, G., Radhika, G., & Rao, A. A. (2011). Phytochemical investigation and evaluation of antinociceptive activity of ethanolic extract of Dalbergia sissoo (Roxb.) bark. International Journal of Pharmaceutical Sciences and Research, 2(10), 2678. [Link]

-

Kaushik, D., Kumar, A., Kaushik, P., & Rana, A. C. (2007). Anti-inflammatory activity of Dalbergia lanceolaria bark ethanol extract in mice and rats. Journal of Natural Remedies, 7(1), 83-88. [Link]

-

Masendra, D. I., Ridlo, A. S., & Lukmandaru, G. (2020). Phenol Contents and Antioxidant Activity of Sonokeling (Dalbergia latifolia Roxb) Wood. Jurnal Ilmu Kehutanan, 14(2), 133-143. [Link]

-

Singh, S., Sahu, K., Singh, S. K., & Gupta, Y. K. (2021). Protective Effect of Dalbergia sissoo Extract Against Amyloid-β (1-42)-induced Memory Impairment, Oxidative Stress, and Neuroinflammation in Rats. Turkish Journal of Pharmaceutical Sciences, 18(1), 52-59. [Link]

-

Zhou, Y., Zheng, J., Li, Y., Xu, D. P., Li, S., Chen, Y. M., & Li, H. B. (2016). Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials. Current Pharmaceutical Design, 22(42), 6462-6486. [Link]

-

Kumar, A., & Kumar, R. (2014). NEUROPROTECTIVE EVALUATION OF ETHANOLIC LEAF EXTRACT OF DALBERGIA SISSOO IN MONOSODIUM GLUTAMATE INDUCED NEUROTOXICITY IN RATS. International Journal of Pharmaceutical Sciences and Research, 5(3), 856. [Link]

-

Chaddha, V., & Gupta, R. (2025). Preliminary phytochemical screening, FT-IR, and HPTLC analysis, and antioxidant, antimicrobial activities of methanolic extracts of Dalbergia sisso leaves. Journal of Applied Pharmaceutical Research, 13(4). [Link]

-

Singh, A., & Kumar, A. (2025). Isolation and Purification of Isoflavones and Isoflavone Glycosides from Dalbergiasissoo Leaves and In silico Evaluation for Anti-aging Potential. ResearchGate. [Link]

-

Sharifi-Rad, J., Quispe, C., Herrera-Bravo, J., Akram, M., Abba, S., Butnariu, M., ... & Martins, N. (2021). Functions of polyphenols and its anticancer properties in biomedical research: a narrative review. Annals of Translational Medicine, 9(15), 1256. [Link]

-

Masendra, D. I., Ridlo, A. S., & Lukmandaru, G. (2020). Phenolics Content and DPPH Free Radical Scavenging Activity of Dalbergia latifolia leaf ethanolic extract. ResearchGate. [Link]

- Not applicable.

-

Khoddami, A., Wilkes, M. A., & Roberts, T. H. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328-2375. [Link]

- Not applicable.

-

Ullah, A., & Khan, A. (2023). Natural Products and Their Neuroprotective Effects in Degenerative Brain Diseases: A Comprehensive Review. Molecules, 28(15), 5752. [Link]

-

Masendra, D. I., Ridlo, A. S., & Lukmandaru, G. (2020). Phenolics Content and DPPH Free Radical Scavenging Activity of Dalbergia latifolia Leaf Ethanolic Extract. Semantic Scholar. [Link]

-

Sun, X., Wang, M., Liu, J., & Zhang, Y. (2011). Purification of compounds from Lignum Dalbergia Odorifera using two-dimensional preparative chromatography with Click oligo (ethylene glycol) and C18 column. Journal of separation science, 34(5), 525-531. [Link]

- Not applicable.

- Not applicable.

-

Trovato, A., Siracusa, R., Di Paola, R., Scuto, M., Ontario, M. L., Bua, O., ... & Cuzzocrea, S. (2016). Neuroprotective Role of Natural Polyphenols. Bentham Science Publishers. [Link]

- Not applicable.

- Not applicable.

- Not applicable.

- Not applicable.

- Not applicable.

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Review on the Medicinal Plant Dalbergia odorifera Species: Phytochemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neoflavonoid dalbergiphenol from heartwood of Dalbergia sissoo acts as bone savior in an estrogen withdrawal model for osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Functions of polyphenols and its anticancer properties in biomedical research: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dalbergia sissoo Ethanolic Extract: A Natural Source of Antioxidant, Antibacterial, and Anticorrosive Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ifgtbenvis.in [ifgtbenvis.in]

- 8. Preliminary phytochemical screening, FT-IR, and HPTLC analysis, and antioxidant, antimicrobial activities of methanolic extracts of Dalbergia sisso leaves | Journal of Applied Pharmaceutical Research [japtronline.com]

- 9. Purification of compounds from Lignum Dalbergia Odorifera using two-dimensional preparative chromatography with Click oligo (ethylene glycol) and C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. (PDF) Anti-Inflammatory Activity of Ethanolic Leaf Extract of Dalbergia Sissoo In Vitro and In Vivo [academia.edu]

- 11. researchgate.net [researchgate.net]

- 12. Anti-inflammatory activity of ethanolic leaf extract of dalbergia sissoo in vitro and in vivo - MedCrave online [medcraveonline.com]

- 13. Anti-inflammatory activity of Dalbergia lanceolaria bark ethanol extract in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Protective Effect of Dalbergia sissoo Extract Against Amyloid-β (1-42)-induced Memory Impairment, Oxidative Stress, and Neuroinflammation in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. benthamscience.com [benthamscience.com]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Potential of Dalbergiphenol and Its Derivatives from the Dalbergia Genus: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling the Therapeutic Promise of Dalbergia's Neoflavonoids

The genus Dalbergia, comprising a diverse group of trees, shrubs, and lianas, has long been a cornerstone of traditional medicine across tropical and subtropical regions.[1][2] These plants are a rich reservoir of secondary metabolites, with neoflavonoids, particularly Dalbergiphenol and its derivatives, emerging as compounds of significant interest for modern drug discovery.[3][4] Traditionally used to treat a range of ailments from inflammatory conditions to bone-related disorders, the therapeutic potential of these compounds is now being substantiated by rigorous scientific investigation.[1][2] This in-depth technical guide provides a comprehensive overview of Dalbergiphenol and its derivatives, focusing on their biosynthesis, chemical diversity, and pharmacological activities, with a particular emphasis on their anti-inflammatory and anti-osteoporotic properties. Designed for researchers, scientists, and drug development professionals, this guide offers not only a synthesis of the current scientific literature but also practical, field-proven insights into the experimental methodologies required to isolate, characterize, and evaluate these promising natural products.

The Biosynthetic Origin of Dalbergiphenol: A Journey Through the Phenylpropanoid Pathway

The biosynthesis of Dalbergiphenol, a neoflavonoid, is intricately linked to the broader phenylpropanoid pathway, a fundamental process in plants responsible for the production of a vast array of phenolic compounds.[5][6] This pathway begins with the amino acid phenylalanine, which undergoes a series of enzymatic transformations to produce key intermediates.[7]

The initial steps involve the conversion of phenylalanine to cinnamic acid, followed by the formation of p-coumaroyl-CoA.[7] This latter molecule stands at a critical metabolic crossroads. In the biosynthesis of flavonoids, the enzyme chalcone synthase (CHS) catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[8][9] However, the formation of stilbenes, and by extension neoflavonoids, involves a related but distinct enzyme, stilbene synthase (STS).[2][10] STS also utilizes p-coumaroyl-CoA and malonyl-CoA as substrates but catalyzes a different cyclization reaction to produce resveratrol, a stilbene.[9][11] It is hypothesized that stilbene synthases have evolved from chalcone synthases on multiple occasions throughout plant evolution.[2][10]

While the precise enzymatic steps leading directly to Dalbergiphenol in Dalbergia species are not yet fully elucidated, it is understood to be a downstream product of these core phenylpropanoid and stilbene biosynthetic pathways. The formation of the characteristic 4-phenylcoumarin scaffold of neoflavonoids likely involves further enzymatic modifications of stilbene or chalcone-derived intermediates, including hydroxylation, methylation, and cyclization reactions, catalyzed by enzymes such as cytochrome P450s and O-methyltransferases.[12]

Chemical Diversity of Dalbergiphenol and Its Derivatives in Dalbergia

The Dalbergia genus is a prolific source of a wide array of Dalbergiphenol derivatives, each with unique structural modifications that can influence their biological activity. These compounds are primarily found in the heartwood of the plants.[3][13] The structural diversity arises from variations in the number and position of hydroxyl and methoxy groups on the phenyl and coumarin rings, as well as the presence of other substituents.

| Compound Name | Dalbergia Species | Plant Part | Reference |

| R(-)-Dalbergiphenol | D. odorifera | Heartwood | [3] |

| 9-Hydroxy-6,7-dimethoxydalbergiquinol | D. odorifera | Heartwood | [3] |

| 4,5-Dimethoxy-2-hydroxydalbergiquinol | D. odorifera | Heartwood | [3] |

| 2,4,5-Trimethoxy-3′-hydroxydalbergiquinol | D. odorifera | Heartwood | [3] |

| 2,4,5-Trimethoxydalbergiquinol | D. odorifera | Heartwood | [3] |

| Cochindalbergiphenols A-C | D. cochinchinensis | Heartwood | [14] |

| Dalbergichromene | D. sissoo | Stem-bark | [13] |

Pharmacological Activities and Therapeutic Potential

Dalbergiphenol and its derivatives have demonstrated a range of promising pharmacological activities, with anti-inflammatory and anti-osteoporotic effects being the most extensively studied.[1][3]

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Several studies have highlighted the anti-inflammatory potential of Dalbergiphenol and its derivatives.[3] The mechanism of action is believed to involve the modulation of key inflammatory pathways, such as the NF-κB signaling cascade. By inhibiting the activation of NF-κB, these compounds can reduce the production of pro-inflammatory cytokines and mediators, thereby mitigating the inflammatory response.

Anti-osteoporotic Activity: A Dual-Action Approach

Osteoporosis is a debilitating disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fractures. Dalbergiphenol has emerged as a promising agent for the management of osteoporosis, exhibiting a dual action on bone metabolism.[1]

Stimulation of Osteoblastic Bone Formation: Dalbergiphenol has been shown to promote the differentiation and activity of osteoblasts, the cells responsible for bone formation.[1] Mechanistic studies have revealed that Dalbergiphenol upregulates the expression of key osteogenic transcription factors, including Runt-related transcription factor 2 (Runx2) and Osterix.[1] This, in turn, leads to an increase in the expression of bone matrix proteins such as collagen type I, ultimately enhancing bone formation.[1]

Inhibition of Osteoclastic Bone Resorption: Concurrently, Dalbergiphenol has been found to suppress the activity of osteoclasts, the cells that resorb bone tissue.[1] A critical signaling pathway in osteoclastogenesis is the Receptor Activator of Nuclear factor Kappa-B Ligand (RANKL) pathway.[15][16] Dalbergiphenol has been shown to interfere with this pathway, leading to a decrease in osteoclast differentiation and function.[1] It achieves this in part by modulating the ratio of osteoprotegerin (OPG), a decoy receptor for RANKL, to RANKL itself.[1]

Experimental Protocols: From Plant Material to Purified Compound

The successful investigation of Dalbergiphenol and its derivatives hinges on robust and reproducible experimental protocols for their extraction, isolation, and characterization.

Extraction of Dalbergiphenol and its Derivatives from Dalbergia Heartwood

Rationale for Solvent Selection: The choice of solvent is a critical first step in the extraction process.[17][18][19] Dalbergiphenol and its derivatives are phenolic compounds with moderate polarity. Therefore, solvents of intermediate polarity, such as methanol or ethanol, are typically employed for their efficient extraction from the plant matrix.[20][21] Methanol is often favored for its ability to effectively penetrate the plant cell wall and solubilize a wide range of phenolic compounds.

Step-by-Step Protocol:

-

Preparation of Plant Material: Collect the heartwood of the desired Dalbergia species. The wood should be air-dried in the shade to prevent the degradation of thermolabile compounds and then coarsely powdered using a mechanical grinder.

-

Solvent Extraction: Macerate the powdered heartwood in methanol (or 95% ethanol) at a ratio of 1:10 (w/v) at room temperature for 72 hours with occasional shaking.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

Isolation and Purification of Dalbergiphenol

Rationale for Chromatographic Techniques: Column chromatography is a fundamental technique for the separation of compounds from a crude extract based on their differential adsorption to a stationary phase.[22][23][24] For the isolation of Dalbergiphenol, a combination of silica gel and Sephadex LH-20 column chromatography is often effective.[25] Silica gel separates compounds based on polarity, while Sephadex LH-20, a size-exclusion chromatography medium, is particularly useful for separating phenolic compounds.[22] Preparative High-Performance Liquid Chromatography (HPLC) can be employed as a final polishing step to obtain highly pure compounds.[26]

Step-by-Step Protocol:

-

Silica Gel Column Chromatography:

-

Prepare a silica gel (60-120 mesh) column packed in a non-polar solvent such as hexane.

-

Adsorb the crude methanolic extract onto a small amount of silica gel to create a slurry.

-

Load the slurry onto the top of the prepared column.

-

Elute the column with a gradient of increasing polarity, starting with hexane and gradually introducing ethyl acetate (e.g., 100% hexane, 9:1 hexane:ethyl acetate, 8:2, and so on, up to 100% ethyl acetate, followed by gradients of ethyl acetate and methanol).

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3) and visualizing under UV light (254 nm and 365 nm).

-

Pool fractions with similar TLC profiles.

-

-

Sephadex LH-20 Column Chromatography:

-

Further purify the fractions containing the compounds of interest using a Sephadex LH-20 column with methanol as the mobile phase. This step is effective in removing pigments and other impurities.

-

-

Preparative HPLC:

-

For final purification to obtain Dalbergiphenol of high purity (>95%), subject the semi-purified fraction to preparative HPLC using a C18 column and a mobile phase gradient of methanol and water.

-

Structural Elucidation

Rationale for Spectroscopic Techniques: The unambiguous identification of the isolated compounds requires a combination of modern spectroscopic techniques.[4][27][28] Mass spectrometry (MS) provides information about the molecular weight and elemental composition of the compound.[27][29][30] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, and HMBC) is indispensable for determining the precise chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.[27][29][30][31]

Workflow:

-

Mass Spectrometry: Obtain the high-resolution mass spectrum (HR-MS) of the purified compound to determine its exact mass and molecular formula.

-

NMR Spectroscopy:

-

Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra to identify the types and number of protons and carbons in the molecule.

-

Perform 2D NMR experiments (COSY, HSQC, HMBC) to establish the connectivity between protons and carbons and to piece together the complete structure of the molecule.

-

-

Comparison with Literature Data: Compare the obtained spectroscopic data with published data for known compounds to confirm the identity of the isolated Dalbergiphenol and its derivatives.

Conclusion and Future Directions

Dalbergiphenol and its derivatives from the Dalbergia genus represent a compelling class of natural products with significant therapeutic potential, particularly in the fields of inflammation and bone health. Their dual-action mechanism in promoting bone formation while inhibiting bone resorption makes them attractive candidates for the development of novel anti-osteoporotic agents. This technical guide has provided a comprehensive overview of their biosynthesis, chemical diversity, and pharmacological activities, along with detailed experimental protocols to aid researchers in their investigation of these valuable compounds.

Future research should focus on several key areas. A complete elucidation of the specific biosynthetic pathway of Dalbergiphenol in Dalbergia species would open avenues for its biotechnological production through metabolic engineering and synthetic biology approaches.[32][33] Further in-depth mechanistic studies are needed to fully understand the molecular targets and signaling pathways modulated by these compounds. Additionally, the exploration of the structure-activity relationships among the various Dalbergiphenol derivatives will be crucial for the rational design and synthesis of more potent and selective analogues for drug development. As our understanding of these fascinating molecules deepens, so too will their potential to contribute to the next generation of therapeutics.

References

-

A Review on the Medicinal Plant Dalbergia odorifera Species: Phytochemistry and Biological Activity. Evidence-Based Complementary and Alternative Medicine. [Link]

-

Neoflavonoid dalbergiphenol from heartwood of Dalbergia sissoo acts as bone savior in an estrogen withdrawal model for osteoporosis. Menopause. [Link]

-

Evidence that stilbene synthases have developed from chalcone synthases several times in the course of evolution. FEBS Letters. [Link]

-

Structure elucidation workflow based on NMR and MS/MS data. ResearchGate. [Link]

-

Three novel dalbergiphenol hybrids from the heartwood of Dalbergia cochinchinensis. Fitoterapia. [Link]

-

The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. Molecules. [Link]

-

Flavonoids: biosynthesis, biological functions, and biotechnological applications. Frontiers in Plant Science. [Link]

-

Osteoclast differentiation by RANKL and OPG signaling pathways. Journal of Bone and Mineral Metabolism. [Link]

-

Chromatographic methods for the identification of flavonoids. Auctores. [Link]

-

Phenylpropanoid pathway leading to flavonoids and non-flavonoid polyphenols (stilbenes and proanthocyanidins). ResearchGate. [Link]

-

Molecular Regulation of Phenylpropanoid and Flavonoid Biosynthesis Pathways Based on Transcriptomic and Metabolomic Analyses in Oat Seedlings Under Sodium Selenite Treatment. International Journal of Molecular Sciences. [Link]

-

Column Chromatography: Principles, Procedure, and Applications. Phenomenex. [Link]

-

The Pathogenetic Role of RANK/RANKL/OPG Signaling in Osteoarthritis and Related Targeted Therapies. International Journal of Molecular Sciences. [Link]

-

Cross-reaction of chalcone synthase and stilbene synthase overexpressed in Escherichia coli. FEBS Letters. [Link]

-

Isolation of Osteoblastic Differentiation-Inducing Constituents from Peanut Sprouts and Development of Optimal Extraction Method. Molecules. [Link]

-

Three novel dalbergiphenol hybrids from the heartwood of Dalbergia cochinchinensis. Fitoterapia. [Link]

-

Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients in Food and Natural Health Products (NHPs). Metabolites. [Link]

-

Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants. Journal of Food Science and Technology. [Link]

-

Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review. Molecules. [Link]

-

Design and synthesis of dalbergin analogues and evaluation of anti-osteoporotic activity. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Phenylpropanoid. Wikipedia. [Link]

-

Enzymes Associated with Biosynthesis of Flavonoids. ResearchGate. [Link]

-

(PDF) Chromatographic Methods for the Identification of Flavonoids. ResearchGate. [Link]

-

RANKL-mediated osteoclast differentiation signaling pathway and 20 natural compounds. Journal of the Chinese Chemical Society. [Link]

-

Progress on the Studies of the Key Enzymes of Ginsenoside Biosynthesis. International Journal of Molecular Sciences. [Link]

-

Evidence that stilbene synthases have developed from chalcone synthases several times in the course of evolution. PubMed. [Link]

-

NMR-spectroscopic analysis of mixtures: from structure to function. Natural Product Reports. [Link]

-

Chemical constituents and pharmacological effects of Dalbergia sissoo - A review. Forestry and Forest Products Research Institute. [Link]

-

Separation of Flavonoids and Purification of Chlorogenic Acid from Bamboo Leaves Extraction Residues by Combination of Macroporous Resin and High-Speed Counter-Current Chromatography. Molecules. [Link]

-

Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues. Frontiers in Plant Science. [Link]

-

Stilbene Biosynthesis. Encyclopedia. [Link]

-

The Flavonoid Biosynthesis Network in Plants. International Journal of Molecular Sciences. [Link]

-

Engineering biosynthetic enzymes for industrial natural product synthesis. Natural Product Reports. [Link]

-

Flavonoid Production in Plant Metabolic Engineering. Encyclopedia.pub. [Link]

-

Isolation and Structural Elucidation of Compounds from Natural Products. Virginia Tech. [Link]

-

Stilbene Content and Expression of Stilbene Synthase Genes in Korean Pine Pinus koraiensis Siebold & Zucc. International Journal of Molecular Sciences. [Link]

-

What Is Column Chromatography? Principles and Protocols. Lab Manager. [Link]

-

Fermented Oyster Extract Promotes Osteoblast Differentiation by Activating the Wnt/β-Catenin Signaling Pathway, Leading to Bone Formation. Marine Drugs. [Link]

-

Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense. International Journal of Molecular Sciences. [Link]

-

Bioengineered Enzymes and Precision Fermentation in the Food Industry. Foods. [Link]

-

Solvent Effects on the Phenolic Compounds and Antioxidant Activity Associated with Camellia polyodonta Flower Extracts. ACS Omega. [Link]

-